Cas no 338400-10-5 (Dimethyl 2-(2,4-dichlorophenoxy)malonate)

Dimethyl 2-(2,4-dichlorophenoxy)malonate 化学的及び物理的性質
名前と識別子
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- DIMETHYL 2-(2,4-DICHLOROPHENOXY)MALONATE
- Propanedioic acid, 2-(2,4-dichlorophenoxy)-, 1,3-dimethyl ester
- Dimethyl 2-(2,4-dichlorophenoxy)malonate
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- MDL: MFCD00793778
Dimethyl 2-(2,4-dichlorophenoxy)malonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB579856-500 mg |
Dimethyl 2-(2,4-dichlorophenoxy)malonate; . |
338400-10-5 | 500MG |
€678.60 | 2023-03-20 | ||
Matrix Scientific | 164432-1g |
Dimethyl 2-(2,4-dichlorophenoxy)malonate |
338400-10-5 | 1g |
$1836.00 | 2023-09-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898820-1g |
1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate |
338400-10-5 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
abcr | AB579856-500mg |
Dimethyl 2-(2,4-dichlorophenoxy)malonate; . |
338400-10-5 | 500mg |
€678.60 | 2024-04-17 | ||
A2B Chem LLC | AI71114-5g |
1,3-dimethyl 2-(2,4-dichlorophenoxy)propanedioate |
338400-10-5 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI71114-10g |
1,3-dimethyl 2-(2,4-dichlorophenoxy)propanedioate |
338400-10-5 | >90% | 10g |
$8767.00 | 2024-04-20 | |
A2B Chem LLC | AI71114-10mg |
1,3-dimethyl 2-(2,4-dichlorophenoxy)propanedioate |
338400-10-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI71114-1mg |
1,3-dimethyl 2-(2,4-dichlorophenoxy)propanedioate |
338400-10-5 | >90% | 1mg |
$201.00 | 2024-04-20 | |
abcr | AB579856-1 g |
Dimethyl 2-(2,4-dichlorophenoxy)malonate; . |
338400-10-5 | 1g |
€1,312.80 | 2023-03-20 | ||
Matrix Scientific | 164432-5g |
Dimethyl 2-(2,4-dichlorophenoxy)malonate |
338400-10-5 | 5g |
$7343.00 | 2023-09-11 |
Dimethyl 2-(2,4-dichlorophenoxy)malonate 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
Dimethyl 2-(2,4-dichlorophenoxy)malonateに関する追加情報
Dimethyl 2-(2,4-dichlorophenoxy)malonate (CAS No. 338400-10-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Dimethyl 2-(2,4-dichlorophenoxy)malonate, identified by its unique chemical identifier CAS No. 338400-10-5, represents a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its molecular structure featuring a malonate ester group linked to a phenoxy moiety substituted with two chlorine atoms at the 2 and 4 positions, has garnered attention for its versatile applications in the development of novel therapeutic agents.
The malonate moiety in Dimethyl 2-(2,4-dichlorophenoxy)malonate serves as a crucial pharmacophore, contributing to the compound's reactivity and potential biological activity. This feature makes it particularly valuable in synthetic chemistry, where it can be employed to construct more complex molecular architectures. The presence of the phenoxy group, further modified by chlorine atoms, enhances the compound's lipophilicity and electronic properties, making it an attractive candidate for further derivatization.
In recent years, there has been a surge in research focused on developing new methodologies for constructing heterocyclic compounds, which are widely prevalent in biologically active molecules. The structure of Dimethyl 2-(2,4-dichlorophenoxy)malonate aligns well with this trend, as it can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. These heterocycles are of particular interest due to their demonstrated efficacy in treating a range of diseases, including cancer and infectious disorders.
One of the most compelling aspects of Dimethyl 2-(2,4-dichlorophenoxy)malonate is its utility in cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds that would otherwise be challenging to achieve. For instance, palladium-catalyzed cross-coupling reactions have been extensively employed to introduce aryl groups into various molecular frameworks. The dichlorophenoxyl group in this compound acts as an excellent leaving group in such transformations, facilitating the introduction of diverse substituents.
The pharmaceutical industry has been particularly keen on exploring derivatives of Dimethyl 2-(2,4-dichlorophenoxy)malonate due to their potential as kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically target these enzymes, researchers aim to develop treatments that can modulate cellular signaling pathways without causing widespread toxicity.
In addition to its role in kinase inhibition research, Dimethyl 2-(2,4-dichlorophenoxy)malonate has also been investigated for its antimicrobial properties. The combination of the malonate and dichlorophenoxyl groups provides a scaffold that can interact with bacterial cell membranes or enzymes essential for microbial survival. This has led to interest in using this compound as a starting point for developing novel antibiotics or antifungal agents.
The synthesis of Dimethyl 2-(2,4-dichlorophenoxy)malonate itself is an intricate process that requires careful optimization to ensure high yields and purity. Traditional synthetic routes often involve multi-step sequences that can be both time-consuming and resource-intensive. However, advances in catalytic methods have allowed for more streamlined approaches, reducing the number of synthetic steps while maintaining or even improving efficiency.
The environmental impact of synthesizing such compounds is also a growing consideration in modern chemistry. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce hazardous byproducts. For instance, solvent-free reactions or the use of recyclable catalysts can significantly lower the ecological footprint associated with producing intermediates like Dimethyl 2-(2,4-dichlorophenoxy)malonate.
The versatility of CAS No. 338400-10-5, or Dimethyl 2-(2,4-dichlorophenoxy)malonate, extends beyond its applications in pharmaceuticals. It has found utility in materials science as well, where its structural features contribute to the development of new polymers and coatings with enhanced properties such as durability and chemical resistance.
In conclusion, Dimethyl 2-(2,4-dichlorophenoxy)malonate represents a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for constructing complex molecules with therapeutic applications. As research continues to uncover new synthetic methodologies and biological functions associated with this compound and its derivatives, its importance is likely to grow even further.
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